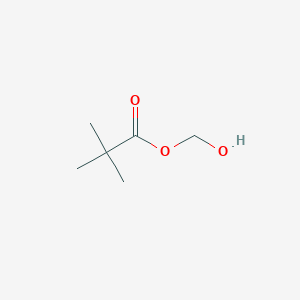
Tetrahydro-3-(2-methyl-2-nitropropyl)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-3-(2-methyl-2-nitropropyl)-2H-pyran-2-one is a chemical compound that belongs to the class of organic compounds known as pyrans. Pyrans are heterocyclic compounds containing an oxygen atom and five carbon atoms in a six-membered ring. This compound is characterized by the presence of a nitropropyl group attached to the pyran ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-3-(2-methyl-2-nitropropyl)-2H-pyran-2-one typically involves the following steps:
Formation of the Pyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Nitropropyl Group: This step may involve nitration reactions where a nitro group is introduced into the molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the nitro group can be converted to other functional groups.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution Reagents: Such as halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Tetrahydro-3-(2-methyl-2-nitropropyl)-2H-pyran-2-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of Tetrahydro-3-(2-methyl-2-nitropropyl)-2H-pyran-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-2H-pyran-2-one: A simpler analog without the nitropropyl group.
3-(2-Methyl-2-nitropropyl)-2H-pyran-2-one: A similar compound with a different substitution pattern.
Propiedades
Fórmula molecular |
C9H15NO4 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
3-(2-methyl-2-nitropropyl)oxan-2-one |
InChI |
InChI=1S/C9H15NO4/c1-9(2,10(12)13)6-7-4-3-5-14-8(7)11/h7H,3-6H2,1-2H3 |
Clave InChI |
JDSZYMBVWCRVQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1CCCOC1=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)

![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)


![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)


